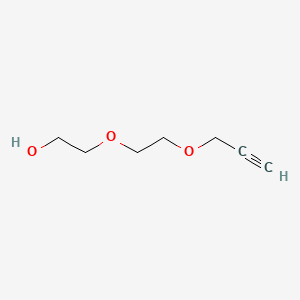

Ethanol, 2-(2-(2-propynyloxy)ethoxy)-

Descripción general

Descripción

Propargyl-PEG2-OH: es un linker PROTAC basado en polietilenglicol (PEG). Juega un papel crucial en la síntesis de Thalidomide-O-PEG2-propargyl . Este compuesto contiene un grupo alquino, lo que lo hace adecuado para reacciones de química click.

Métodos De Preparación

La ruta sintética para Propargyl-PEG2-OH implica unir el grupo alquino a una cadena de PEG. Las condiciones de reacción específicas y los métodos de producción industrial pueden variar, pero los pasos clave incluyen:

Modificación de PEG: Comience con una molécula de PEG (polietilenglicol) e introduzca el grupo propargilo (alquino) en un extremo.

Purificación: Purifique el compuesto resultante para obtener .

Análisis De Reacciones Químicas

Propargyl-PEG2-OH: puede participar en reacciones de cicloadición azida-alquino catalizada por cobre (CuAAc). Los reactivos y condiciones comunes incluyen:

Moléculas que contienen azida: Reacciona con moléculas que contienen grupos azida.

Catalizador de cobre: Requiere cobre como catalizador.

Química click: Forma un enlace triazol estable.

Los principales productos formados a partir de estas reacciones incluyen conjugados con otras moléculas, como fármacos o ligandos de direccionamiento.

4. Aplicaciones en Investigación Científica

Propargyl-PEG2-OH: encuentra aplicaciones en varios campos:

Química: Se utiliza para la bioconjugación y la administración de fármacos.

Biología: Permite la degradación de proteínas dirigidas a través de PROTAC.

Medicina: Puede mejorar la solubilidad y la farmacocinética de los fármacos.

Industria: Facilita el desarrollo de nuevos terapéuticos.

Aplicaciones Científicas De Investigación

Solvent Properties

Ethanol, 2-(2-(2-propynyloxy)ethoxy)- is recognized for its solvent properties, making it suitable for use in drug formulations and biological assays. Its ability to dissolve a wide range of substances allows researchers to utilize it in various experimental setups.

Synthetic Intermediates

This compound serves as a synthetic intermediate in organic chemistry. Propargyl derivatives like Ethanol, 2-(2-(2-propynyloxy)ethoxy)- are often employed in the synthesis of more complex molecules due to their reactive nature. The nucleophilic substitution of the -OH group in propargyl alcohols is particularly noted as an efficient method for preparing synthetic precursors.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of Ethanol, 2-(2-(2-propynyloxy)ethoxy)- against similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethanol | Simple Alcohol | Basic structure without ether functionalities |

| Ethanol, 2-[2-(allyloxy)ethoxy]- | Ether | Contains an allyl group instead of propynyl |

| Ethanol, 2-[2-(propenyloxy)ethoxy]- | Ether | Features a propenyl group |

| Ethanol, 2-[2-(butyloxy)ethoxy]- | Ether | Contains a butyl group |

| Ethanol, 2-(2-(2-propynyloxy)ethoxy)- | Ether | Distinct propynyl ether moiety with unique properties |

This table illustrates how Ethanol, 2-(2-(2-propynyloxy)ethoxy)- stands out due to its propynyl ether moiety, which may impart distinct physical and chemical properties compared to other similar compounds.

Biological Assays

In preliminary studies involving biological assays, Ethanol, 2-(2-(2-propynyloxy)ethoxy)- demonstrated favorable solubility characteristics that facilitated the dissolution of various test compounds. This property was crucial for evaluating the bioavailability and efficacy of potential drug candidates.

Synthetic Pathways

Research into synthetic pathways utilizing this compound has shown that it can effectively act as a precursor for synthesizing more complex organic molecules. It has been particularly useful in developing compounds with potential pharmaceutical applications.

Mecanismo De Acción

El mecanismo implica el uso de PROTAC (Quimeras de Dirigimiento de Proteólisis). Estas moléculas consisten en dos ligandos conectados por un linker. Un ligando se une a una ligasa de ubiquitina E3, mientras que el otro se dirige a una proteína específica. El sistema ubiquitina-proteasoma luego degrada selectivamente la proteína diana .

Comparación Con Compuestos Similares

Propargyl-PEG2-OH: se destaca por su estructura basada en PEG y su funcionalidad alquino. Los compuestos similares incluyen otros linkers PROTAC y derivados de PEG.

Actividad Biológica

Ethanol, 2-(2-(2-propynyloxy)ethoxy)-, also known by its CAS number 7218-43-1, is a synthetic compound characterized by its unique molecular structure that includes a propynyl ether group attached to an ethylene glycol backbone. This compound has garnered interest in various fields, particularly in pharmacology and synthetic chemistry, due to its potential biological activities and applications.

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- Density : Approximately 1.0 g/cm³

- Boiling Point : Estimated at 225.6 °C

- Flash Point : Approximately 90.3 °C

Structure and Synthesis

Ethanol, 2-(2-(2-propynyloxy)ethoxy)- is synthesized through a multi-step process that involves nucleophilic substitution reactions typical of propargyl derivatives. The presence of the propynyloxy group enhances its reactivity, allowing for various functionalizations that could lead to biologically active derivatives.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethanol | Simple Alcohol | Basic structure without ether functionalities |

| Ethanol, 2-[2-(allyloxy)ethoxy]- | Ether | Contains an allyl group instead of propynyl |

| Ethanol, 2-[2-(propenyloxy)ethoxy]- | Ether | Features a propenyl group |

| Ethanol, 2-[2-(butyloxy)ethoxy]- | Ether | Contains a butyl group |

This comparison highlights how Ethanol, 2-(2-(2-propynyloxy)ethoxy)- stands out due to its unique propynyl ether moiety, potentially imparting distinct physical and chemical properties compared to similar compounds .

Study on Propargyl Derivatives

Research has indicated that propargyl derivatives exhibit significant biological activities, including anti-cancer properties and potential applications in drug delivery systems. For instance, compounds similar to Ethanol, 2-(2-(2-propynyloxy)ethoxy)- have been studied for their roles in PROTAC (Proteolysis Targeting Chimera) technology, which exploits the ubiquitin-proteasome system for targeted protein degradation .

Synthetic Chemistry Applications

A study highlighted the utility of propargyl ethers in synthesizing complex molecules through click chemistry methods. These methods allow for rapid assembly of diverse chemical structures that can be biologically active .

Propiedades

IUPAC Name |

2-(2-prop-2-ynoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-4-9-6-7-10-5-3-8/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSDTFBXUYBZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222513 | |

| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7218-43-1 | |

| Record name | 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7218-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007218431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(propyn-2-yloxy)ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.